
5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative, which is a class of compounds known for their diverse range of biological activities. Triazole derivatives are often explored for their potential use in medicinal chemistry, particularly as antitumor agents. The specific structure of this compound suggests it may have interesting interactions with biological targets due to the presence of the triazole ring, a common scaffold in drug design, and the substituted benzyl groups which could contribute to its binding affinity and specificity.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the construction of the triazole ring followed by various functionalization steps. Although the provided papers do not describe the synthesis of the exact compound , they offer insight into similar processes. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide as described in paper involves a multi-step process starting from 4-chlorobenzenamine. The reaction conditions are carefully optimized, with a high yield of 88% being achieved. This suggests that the synthesis of the compound would likely follow a similar pathway, with an initial formation of the triazole core, followed by subsequent functionalization steps to introduce the amino and benzyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring structure is known for its ability to engage in hydrogen bonding and coordinate with metal ions, which can be crucial for biological activity. The crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined in paper , highlighting the importance of such analyses in understanding the compound's potential interactions with biological targets. Although the crystal structure of the compound is not provided, it can be inferred that its structure would be crucial in determining its biological properties and potential as a therapeutic agent.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the functional groups attached to it. The amino group, for example, can act as a nucleophile in reactions, while the benzyl groups can undergo electrophilic substitution reactions. The specific chemical reactions that the compound might undergo are not detailed in the provided papers, but it can be anticipated that the compound would be amenable to further chemical modifications, which could be used to fine-tune its biological activity or physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. These properties are essential for the compound's suitability as a drug candidate, affecting its formulation, delivery, and bioavailability. While the provided papers do not discuss the physical and chemical properties of the specific compound , they do suggest that such analyses are a standard part of characterizing new compounds, as seen with the use of 1H NMR and MS in paper and the determination of antitumor activity in paper . These techniques would likely be employed to assess the properties of the compound as well.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound and its derivatives have been synthesized through various chemical reactions, including the reaction of ester ethoxycarbonylhydrazones with primary amines, and further modifications to enhance antimicrobial activities (Bektaş et al., 2007). Molecular, electronic, and spectroscopic analysis using Density Functional Theory (DFT) calculations have been conducted to understand their geometric parameters, electronic properties, and spectroscopic behaviors, aiming to inform the development of novel compounds with desired characteristics (Beytur & Avinca, 2021).
Biological Activities
- Several studies have explored the antimicrobial, antifungal, and anticancer potentials of these compounds. A variety of 1,2,4-triazole derivatives have demonstrated good to moderate activities against microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, some compounds have been evaluated for their cytotoxicity against cancer cell lines, suggesting their potential utility in cancer treatment (Hassan et al., 2014).
Applications in Drug Design
- The triazole core structure serves as a versatile scaffold in medicinal chemistry for designing compounds with specific biological activities. These structures have been utilized in the design of peptidomimetics and biologically active compounds, showcasing the triazole's adaptability in drug development processes. The chemistry of such compounds has been explored to prevent unwanted rearrangements, enabling the synthesis of more stable and efficacious drug candidates (Ferrini et al., 2015).
Propriétés
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-4-2-3-5-14(12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPQJHVJBJHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

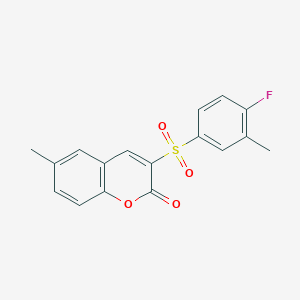
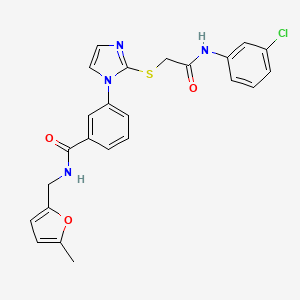
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)
![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)
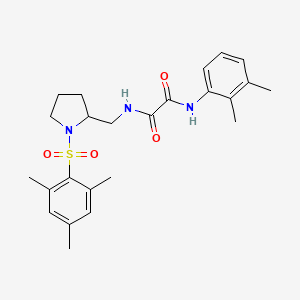
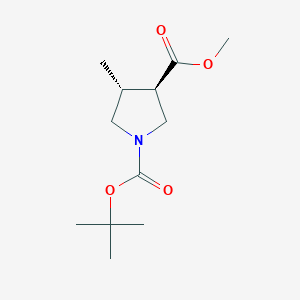
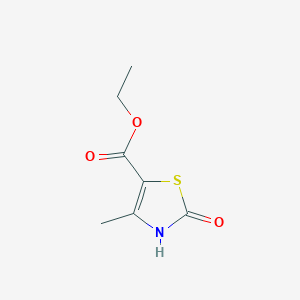
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)

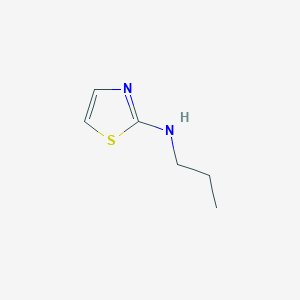
![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)


![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)